Technical Monograph: Structural Elucidation of Otophylloside B 4'''-O-beta-D-cymaropyranoside
Technical Monograph: Structural Elucidation of Otophylloside B 4'''-O-beta-D-cymaropyranoside
This guide provides an in-depth technical analysis of the chemical structure, spectroscopic characteristics, and pharmacological context of Otophylloside B 4'''-O-beta-D-cymaropyranoside , a complex C-21 steroidal glycoside.
Executive Chemical Summary
Otophylloside B 4'''-O-beta-D-cymaropyranoside is a bioactive pregnane glycoside isolated from the roots of Cynanchum otophyllum (Asclepiadaceae). It represents a higher-order glycosylated derivative of the parent compound, Otophylloside B .
| Parameter | Data |
| IUPAC Name | Caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside |
| Molecular Formula | C₅₆H₉₀O₁₉ |
| Molecular Weight | 1067.31 g/mol |
| CAS Number | 171422-85-8 |
| Chemical Class | C-21 Steroidal Glycoside (Pregnane derivative) |
| Aglycone | Caudatin (Deacylmetaplexigenin 12-O-ikemaate) |
| Sugar Moiety | Linear tetrasaccharide of D-Cymarose |
Structural Architecture
The molecule is constructed from a lipophilic steroidal core (aglycone) linked to a linear oligosaccharide chain. The structural integrity relies on the specific stereochemical arrangement of the pregnane skeleton and the glycosidic linkages of the deoxy sugars.
The Aglycone: Caudatin
The core scaffold is Caudatin , a polyoxygenated pregnane derivative.
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Skeleton: 3β, 8β, 14β, 17β, 20-pentahydroxypregn-5-ene.
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Esterification: The hydroxyl group at C-12 is esterified with ikemaic acid ((E)-3,4-dimethyl-2-pentenoic acid). This ester side chain is critical for the compound's lipophilicity and interaction with biological membranes.
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Key Features:
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C-5/C-6 Double Bond: A characteristic Δ5-unsaturation in the B-ring.
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Polyhydroxylation: Hydroxyl groups at C-8, C-14, and C-17 provide hydrogen-bonding donors/acceptors, influencing the spatial conformation of the side chain at C-17.
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C-20 Configuration: The orientation of the hydroxyl at C-20 is typically beta in these bioactive glycosides.
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The Oligosaccharide Chain
The glycosidic chain is attached to the C-3 hydroxyl of the aglycone. The name "4'''-O-beta-D-cymaropyranoside" indicates the addition of a fourth sugar unit to the terminal sugar of the parent Otophylloside B (which is a trisaccharide).
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Composition: Four repeating units of D-Cymarose (2,6-dideoxy-3-O-methyl-D-ribo-hexose).
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Linkage: The sugars are linked linearly via β-(1→4) glycosidic bonds.
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Sequence:
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Inner Sugar (S1): Attached to Aglycone C-3.
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Middle Sugar (S2): Attached to S1 C-4.
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Penultimate Sugar (S3): Attached to S2 C-4 (Terminal sugar of Otophylloside B).
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Terminal Sugar (S4): Attached to S3 C-4 (The "4'''-O" substituent).
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Structural Logic & Causality
The presence of 2,6-dideoxy sugars (cymarose) renders the glycoside chain acid-labile and highly lipophilic compared to glucose-based chains. This specific sugar sequence is known as a "cardiac glycoside-like" motif, although the aglycone is a pregnane (C-21) rather than a cardenolide (C-23). The methylation at C-3 of the cymarose units prevents further metabolic conjugation at those positions, stabilizing the chain against enzymatic hydrolysis in certain biological compartments.
Spectroscopic Characterization (Diagnostic Signals)
Identification of this compound relies on high-resolution NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).
Mass Spectrometry (ESI-MS)
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Ionization: Positive ion mode typically yields
or . -
Fragmentation: Sequential loss of sugar units (144 Da for cymarose) is the hallmark fragmentation pattern.
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1067 (Parent)
923 (Otophylloside B) 779 635 491 (Aglycone + Na/H).
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1067 (Parent)
NMR Spectroscopy (¹H & ¹³C)
The following diagnostic shifts confirm the structure:
| Moiety | Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Diagnostic Feature |
| Aglycone | C-6 (Olefinic) | ~5.40 (m) | ~120.0 | Δ5-double bond |
| C-12 (Ester methine) | ~4.60 (dd) | ~72.0 | Shifted downfield due to ester | |
| Ikemaoyl (Olefinic) | ~5.70 (s) | ~115.0 | Conjugated ester double bond | |
| Sugars | Anomeric (H-1) | 4.70 - 5.20 (dd) | 95.0 - 102.0 | Four distinct anomeric signals |
| C-3 O-Me | ~3.40 (s) | ~56.0 - 58.0 | Four methoxy singlets | |
| C-6 Methyl | ~1.20 (d) | ~18.0 | Four doublets (deoxy position) |
Note: Chemical shifts are solvent-dependent (typically measured in Pyridine-d₅ or CDCl₃).
Pharmacological Potential & SAR[9]
Research into Cynanchum glycosides suggests that the length and composition of the sugar chain critically modulate bioactivity.
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Cytotoxicity: The tetrasaccharide chain enhances cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7) compared to the aglycone alone. The lipophilic sugar chain facilitates transmembrane transport, allowing the steroid core to interact with intracellular targets (potentially Na+/K+-ATPase or specific nuclear receptors).
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Antiepileptic Activity: Otophylloside B (the trisaccharide) exhibits significant antiepileptic properties.[1] The addition of the fourth cymarose unit (4'''-O-derivative) modulates this activity, potentially altering the pharmacokinetic profile (half-life and blood-brain barrier penetration).
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Neuroprotection: Related C-21 steroids have shown neuroprotective effects against Aβ-toxicity in C. elegans models, suggesting a potential role in neurodegenerative therapy.
Structural Visualization
The following diagram illustrates the connectivity of the tetrasaccharide chain to the Caudatin aglycone.
Figure 1: Connectivity map of Otophylloside B 4'''-O-β-D-cymaropyranoside showing the linear (1→4) linkage of four cymarose units to the Caudatin core.
Experimental Protocol: Hydrolytic Validation
To validate the presence of the specific sugar moieties, a stepwise acid hydrolysis protocol is recommended.
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Mild Acid Hydrolysis:
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Dissolve 5 mg of compound in 0.05 M H₂SO₄ (50% dioxane/water).
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Heat at 95°C for 1 hour.
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Result: Cleavage of the 2,6-dideoxy sugars.
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Analysis: Extract aglycone with CHCl₃. Neutralize aqueous layer and analyze sugars via TLC or GC-MS (after derivatization) to confirm D-cymarose identity.
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Aglycone Verification:
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The organic layer yields Caudatin .
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Verify via ¹H NMR: Look for the characteristic ikemaoyl ester signals (olefinic proton at δ 5.70) which would be lost if strong alkaline hydrolysis were used (saponification).
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References
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Zhao, Y. B., et al. (2006). "C21 steroidal glycosides of seven sugar residues from Cynanchum otophyllum." Steroids, 71(11-12), 935-941.[2]
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Li, J. L., et al. (2015). "Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole." Journal of Natural Products, 78(7), 1548-1555.
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TargetMol. "Otophylloside B 4'''-O-beta-D-cymaropyranoside - Chemical Data." [3]
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PubChem. "Caudatin - Compound Summary."
